Fast Orange

Description

Structure

3D Structure

Properties

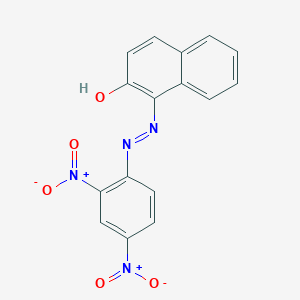

IUPAC Name |

1-[(2,4-dinitrophenyl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O5/c21-15-8-5-10-3-1-2-4-12(10)16(15)18-17-13-7-6-11(19(22)23)9-14(13)20(24)25/h1-9,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHZKFOUIUMKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029258, DTXSID10859809 | |

| Record name | C.I. Pigment Orange 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(E)-(2,4-Dinitrophenyl)diazenyl]naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Naphthalenol, 1-[2-(2,4-dinitrophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Color/Form |

Reddish shade of orange, Strong bright orange, Orange powder ... paste | |

CAS No. |

3468-63-1 | |

| Record name | Fast Orange | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3468-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment orange 5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pigment orange 5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-[2-(2,4-dinitrophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Orange 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2,4-dinitrophenyl)azo]-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINITROANILINE ORANGE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E27LT0986O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. PIGMENT ORANGE 5 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

302 °C | |

| Record name | C.I. PIGMENT ORANGE 5 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Role of Orange G in Polychromatic Histological Staining: A Technical Guide

A Note on Nomenclature: The term "Fast Orange" is not a standard designator for a recognized histological stain. It is highly probable that this refers to Orange G , a widely utilized acidic dye in various polychromatic staining techniques. This guide will focus on the properties and applications of Orange G.

Orange G (Acid Orange 10, C.I. 16230) is a synthetic azo dye indispensable in histology and cytology for its role as a cytoplasmic counterstain.[1][2] Its relatively small molecular size allows it to penetrate tissues readily, staining smaller or less permeable elements that larger dye molecules cannot.[3] This characteristic is fundamental to the differential staining seen in trichrome and Papanicolaou methods. This technical guide provides an in-depth overview of Orange G's applications, mechanism of action, and detailed protocols for its use in key histological procedures.

Core Properties and Mechanism of Action

Orange G is an anionic acid dye that binds to basic (acidophilic) tissue components, such as the cytoplasm, muscle, and erythrocytes.[4][5] In the acidic conditions of most staining protocols, basic amino groups in tissue proteins become protonated (positively charged), facilitating electrostatic binding with the negatively charged sulfonate groups of the Orange G molecule.

The key to its utility in polychromatic staining lies in sequential dye application and the use of polyacids like phosphotungstic acid (PTA) or phosphomolybdic acid (PMA).[3] In methods like Mallory's and Masson's trichrome, a red dye is first applied, staining most acidophilic structures. Subsequently, a polyacid is used. This large molecule is believed to act as a "dye-remover" with a high affinity for collagen, displacing the initial red dye from the collagen fibers.[3][6] Orange G, being a smaller molecule, is then used to stain structures that were not cleared by the polyacid and are too dense for the final, larger blue or green dye to penetrate, such as erythrocytes and keratin.[4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Orange G for histological applications.

| Property | Value | References |

| C.I. Number | 16230 | [2] |

| C.I. Name | Acid Orange 10 | [2] |

| Chemical Formula | C₁₆H₁₀N₂Na₂O₇S₂ | [1] |

| Molecular Weight | 452.38 g/mol | [1] |

| Absorption Maximum (λmax) | 472-480 nm | [2] |

| Solubility in Water | 10.86% | [2] |

| Solubility in Ethanol (B145695) | 10.86% | [2] |

| Typical Concentration (OG-6) | 0.3% w/v Orange G | [7] |

| Typical Concentration (Mallory's) | 2% w/v Orange G (in a combined solution) | [8] |

Experimental Protocols

Detailed methodologies for three key staining procedures utilizing Orange G are provided below.

Mallory's Trichrome Stain

This method is particularly useful for visualizing connective tissue, differentiating collagen from muscle.[9]

Staining Results:

Experimental Protocol:

-

Deparaffinize sections and bring to distilled water.

-

Stain in 0.5% Acid Fuchsin solution for 1-5 minutes.

-

Rinse in distilled water.

-

Treat with 1% Phosphomolybdic Acid for 1-2 minutes to decolorize collagen.[4]

-

Rinse briefly in distilled water.

-

Counterstain in a solution of Orange G (2%) and Aniline Blue (0.5%) in 100 mL of distilled water for 10-20 minutes.[8]

-

Rinse in distilled water.

-

Dehydrate rapidly through 95% ethanol, absolute ethanol, and clear in xylene.

-

Mount with a resinous medium.

Masson's Trichrome Stain

A widely used method to differentiate collagen and muscle fibers, particularly in pathologies like cirrhosis and in muscular dystrophy studies.[3]

Staining Results:

-

Nuclei: Black/Dark Purple

-

Cytoplasm, Muscle, Keratin: Red

-

Collagen, Mucin: Blue or Green (depending on the counterstain used)[11]

Experimental Protocol:

-

Deparaffinize sections and rehydrate to water.

-

For formalin-fixed tissues, it is recommended to re-fix in Bouin's solution for 1 hour at 56-60°C to enhance staining, then wash in running tap water until the yellow color is gone.[11]

-

Stain nuclei with Weigert's iron hematoxylin (B73222) for 5-10 minutes.

-

Wash in running tap water for 5-10 minutes, then rinse in distilled water.

-

Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

-

Rinse in distilled water.

-

Differentiate with a 5% solution of phosphotungstic acid and/or phosphomolybdic acid for 10-15 minutes, or until collagen is decolorized.

-

Without rinsing, transfer to a 2.5% Aniline Blue or Light Green solution and stain for 5-10 minutes.

-

Rinse briefly in distilled water and differentiate in 1% acetic acid for 2-5 minutes.

-

Dehydrate quickly through graded alcohols, clear in xylene, and mount.

Papanicolaou (PAP) Stain

A polychromatic staining method crucial for cytological preparations, especially in the screening of cervical cancer (Pap smear). Orange G is a component of the OG-6 counterstain, which specifically stains keratin.[7]

Staining Results:

-

Nuclei: Blue/Black

-

Keratinized Cells: Orange[7]

-

Superficial Squamous Cells: Pink/Red

-

Intermediate and Parabasal Cells: Blue/Green

Experimental Protocol (OG-6 and EA-50/36):

-

Fix smears (e.g., in 95% ethanol for 15 minutes).

-

Rinse in graded alcohols and then in distilled water.

-

Stain nuclei with Harris' or Gill's hematoxylin for 1-3 minutes.

-

Rinse in tap water and "blue" the nuclei using Scott's tap water substitute or a weak alkaline solution.

-

Rinse in water, then dehydrate through graded alcohols to 95% ethanol.

-

Stain with OG-6 solution (typically 0.3% Orange G with 0.015% phosphotungstic acid in 95% ethanol) for 1-2 minutes.[7]

-

Rinse in two changes of 95% ethanol.

-

Counterstain with EA solution (e.g., EA-36 or EA-50, containing Eosin Y, Light Green SF, and Bismarck Brown in alcohol with phosphotungstic acid) for 2-4 minutes.[12][13]

-

Rinse in three changes of 95% ethanol.

-

Dehydrate with absolute alcohol, clear in xylene, and mount.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Orange G - Wikipedia [en.wikipedia.org]

- 2. stainsfile.com [stainsfile.com]

- 3. Trichrome staining - Wikipedia [en.wikipedia.org]

- 4. bio-optica.it [bio-optica.it]

- 5. Orange G 1 %, aqueous [morphisto.de]

- 6. stainsfile.com [stainsfile.com]

- 7. microxpress.in [microxpress.in]

- 8. researchgate.net [researchgate.net]

- 9. Mallory's trichrome stain - Wikipedia [en.wikipedia.org]

- 10. Mallory's trichrome stain Clinisciences [clinisciences.com]

- 11. IN FOCUS: Masson’s trichrome – but which one? | Bioimaging Hub News [blogs.cardiff.ac.uk]

- 12. Nuances of the Papanicolaou stain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. stainsfile.com [stainsfile.com]

An In-depth Technical Guide to the Chemical Properties of Fast Orange Dyes

The term "Fast Orange" is a trade name that encompasses a variety of distinct orange dyes and pigments, each with unique chemical properties and applications. This guide provides a detailed overview of the core chemical characteristics of several common "this compound" dyes, tailored for researchers, scientists, and drug development professionals. The information is organized by the Colour Index (C.I.) name for clarity.

Pigment Orange 5 (C.I. 12075)

Also known as D&C Orange No. 17, Pigment Orange 5 is a monoazo pigment with a bright, reddish-orange hue.[1][2] It is recognized for its use in printing inks, paints, and formerly in cosmetics.[2][3]

Chemical and Physical Properties

The key chemical and physical properties of Pigment Orange 5 are summarized in the table below.

| Property | Value | Reference |

| C.I. Name | Pigment Orange 5 | [2] |

| C.I. Number | 12075 | [2] |

| CAS Number | 3468-63-1 | [4] |

| Molecular Formula | C₁₆H₁₀N₄O₅ | [4] |

| Molecular Weight | 338.27 g/mol | [4] |

| Appearance | Orange to dark red solid powder | [5] |

| Melting Point | 302-318 °C | [6] |

| Density | 1.48 - 2.00 g/cm³ | [6] |

| Solubility | Insoluble in water; purple solution in concentrated sulfuric acid, which precipitates as orange upon dilution. | [6][7] |

| Oil Absorption | 35-50 g/100g | [6] |

| Light Fastness | 6-7 | [7] |

| Heat Resistance | 150 °C | [1] |

Experimental Protocols

Synthesis: Pigment Orange 5 is synthesized through a diazotization and coupling reaction.[4]

-

Diazotization: 2,4-Dinitroaniline is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature to form a diazonium salt.

-

Coupling: The resulting diazonium salt is then coupled with β-naphthol.[4]

Toxicological Information

D&C Orange No. 17, the cosmetic-grade version of Pigment Orange 5, has been a subject of toxicological concern. The US Food and Drug Administration (FDA) has identified it as a potential carcinogen.[3][8] Studies have shown that it can induce DNA damage in rat hepatocytes.[3] It is suspected of causing genetic defects and cancer.[5]

Pigment Orange 13 (C.I. 21110)

Pigment Orange 13, also known as this compound G, is a diarylide pigment derived from 3,3'-dichlorobenzidine.[9][10] It is a bright, yellowish-orange pigment used in printing inks, plastics, and paints.[11][12]

Chemical and Physical Properties

| Property | Value | Reference |

| C.I. Name | Pigment Orange 13 | [11] |

| C.I. Number | 21110 | [11] |

| CAS Number | 3520-72-7 | [11] |

| Molecular Formula | C₃₂H₂₄Cl₂N₈O₂ | [11] |

| Molecular Weight | 623.49 g/mol | [11] |

| Appearance | Orange powder | [13] |

| Density | ~1.42 g/cm³ | [13] |

| Heat Resistance | Up to 200 °C | [11] |

| Light Fastness | 3-4 | [4] |

| Oil Absorption | 37 cc | [14] |

| Specific Surface Area | 35-44 m²/g | [9][10] |

Experimental Protocols

Synthesis: The synthesis of Pigment Orange 13 involves a multi-step process.[15]

-

Diazotization: 3,3'-Dichlorobenzidine is diazotized using sodium nitrite and hydrochloric acid at a temperature below 0°C to form a diazo liquid.[15]

-

Coupling Component Preparation: 1-Phenyl-3-methyl-5-pyrazolone is dissolved in a sodium hydroxide (B78521) solution.[15]

-

Coupling Reaction: The diazo liquid is then added to the coupling component solution to initiate the coupling reaction.

-

Pigmentation: The resulting product is treated with a surfactant and an organic solvent under reflux for 1-5 hours to obtain the final pigment.[15]

Spectroscopic Analysis: UV-Vis spectroscopy is used to measure the absorbance spectrum and color intensity of Pigment Orange 13.[13] A study on the aggregation properties of Reactive Orange 13 in aqueous solution provides an example of its UV-Vis absorption spectra.[16]

Pigment Orange 64 (C.I. 12760)

Pigment Orange 64 is a high-performance benzimidazolone pigment known for its brilliant reddish-orange hue and excellent fastness properties.[17][18]

Chemical and Physical Properties

| Property | Value | Reference |

| C.I. Name | Pigment Orange 64 | [19] |

| C.I. Number | 12760 | [19] |

| CAS Number | 72102-84-2 | [19] |

| Molecular Formula | C₁₂H₁₀N₆O₄ | [19] |

| Molecular Weight | 302.25 g/mol | [19] |

| Appearance | Bright reddish-orange powder | [17] |

| Density | 1.59 g/cm³ | [16] |

| Heat Resistance | Up to 300 °C in plastics | [18] |

| Light Fastness | 8 | [16] |

| Oil Absorption | 55-65 ml/100g | [16] |

| Acid and Alkali Resistance | Excellent | [17] |

Experimental Protocols

Synthesis: Pigment Orange 64 is synthesized via diazotization and coupling.[19]

-

Diazotization: 5-Amino-6-methyl-1H-benzo[d]imidazol-2(3H)-one is diazotized.[19]

-

Coupling: The resulting diazonium salt is coupled with barbituric acid.[19]

Acid Orange 7 (C.I. 15510)

Acid Orange 7, also known as Orange II, is a water-soluble azo dye.[20][21] It is used for dyeing wool and in some cosmetic applications.[9][20]

Chemical and Physical Properties

| Property | Value | Reference |

| C.I. Name | Acid Orange 7 | [22] |

| C.I. Number | 15510 | [22] |

| CAS Number | 633-96-5 | [22] |

| Molecular Formula | C₁₆H₁₁N₂NaO₄S | [22] |

| Molecular Weight | 350.33 g/mol | [22] |

| Appearance | Orange-brown solid; dark red powder | [23] |

| Melting Point | 164 °C | [24] |

| Water Solubility | 116 g/L (at 30 °C) | [24] |

| λmax | 483 nm | [24] |

Experimental Protocols

Synthesis: The synthesis of Acid Orange 7 is a standard azo coupling reaction.[22]

-

Diazotization: Sulfanilic acid (4-aminobenzenesulfonic acid) is diazotized.[22]

-

Coupling: The diazonium salt is then coupled with 2-naphthol (B1666908) (β-naphthol).[20][22]

Purification: Acid Orange 7 can be purified by extracting with a small volume of cold water, followed by crystallization from boiling water and ethanol (B145695).[24] It can also be salted out from an aqueous solution with sodium acetate (B1210297) and then repeatedly extracted with ethanol.[24]

Biological Interactions and Degradation Pathways

Acid Orange 7 has carcinogenic potential due to its ability to bind to DNA, which may lead to cellular mutations.[25] The biodegradation of Acid Orange 7 by microorganisms like Shewanella oneidensis has been studied, and proposed degradation pathways have been elucidated.[1] The degradation involves the cleavage of the azo bond, leading to the formation of aromatic amines.[1]

Acid Orange 20 (C.I. 14600)

Acid Orange 20, also known as Orange I, is one of the earliest commercialized water-soluble azo dyes and was formerly used as a food colorant (FD&C Orange No. 1).[21][26]

Chemical and Physical Properties

| Property | Value | Reference |

| C.I. Name | Acid Orange 20 | [24] |

| C.I. Number | 14600 | [24] |

| CAS Number | 523-44-4 | [24] |

| Molecular Formula | C₁₆H₁₁N₂NaO₄S | [24] |

| Molecular Weight | 350.32 g/mol | [26] |

| Appearance | Orange to dark red powder | [26] |

| Decomposition Temperature | 260 °C | [26] |

| Solubility | Soluble in water; slightly soluble in ethanol and acetone. | [24] |

| λmax | 476 nm (in 0.02 N ammonium (B1175870) acetate solution) | [27] |

Experimental Protocols

Synthesis: Acid Orange 20 is synthesized through the diazotization of sulfanilic acid followed by coupling with α-naphthol (naphthalen-1-ol).[24][26]

Spectroscopic Analysis: The azo-hydrazone tautomerism of Acid Orange 20 has been studied using UV-Visible, Raman, and surface-enhanced Raman scattering (SERS) spectroscopy.[17] These studies help in understanding the predominant tautomeric form under different pH conditions.[17]

Azo Dye Metabolism and Toxicological Implications

Many azo dyes are not inherently mutagenic but can be metabolized by azoreductases in the gut microbiota and liver to form aromatic amines.[28] These aromatic amines can then be further metabolized, for example, through N-hydroxylation, to reactive intermediates that can bind to DNA, leading to mutations and potentially cancer.[29] The carcinogenicity of some azo dyes is attributed to their cleavage into known carcinogens like benzidine.[25]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C16H10N4O5 | CID 18981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pigment Orange 5 CAS#: 3468-63-1 [m.chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. sdc.org.uk [sdc.org.uk]

- 7. C.I. Pigment Orange 5 [chembk.com]

- 8. D&C Orange No. 17 - OEHHA [oehha.ca.gov]

- 9. Pigment Orange 13 - SY Chemical Co., Ltd. [sypigment.com]

- 10. choksichemicalind.in [choksichemicalind.in]

- 11. News - PIGMENT ORANGE 64 â Introduction and Application [precisechem.com]

- 12. epsilonpigments.com [epsilonpigments.com]

- 13. PIGMENT ORANGE 13 - Ataman Kimya [atamanchemicals.com]

- 14. Pigments – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]

- 15. CN106118123A - A kind of preparation method of C.I. pigment orange 13 - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Pigment Orange 64 | 72102-84-2 [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. 2-Naphthalenol, 1-[(2,4-dinitrophenyl)azo] - (Pigment Orange 5) - Canada.ca [canada.ca]

- 21. Acid orange 7 - Wikipedia [en.wikipedia.org]

- 22. Azo Dye Metabolism → Area → Resource 1 [pollution.sustainability-directory.com]

- 23. Acid orange 20 - Wikipedia [en.wikipedia.org]

- 24. worlddyevariety.com [worlddyevariety.com]

- 25. Acid orange 7 | 633-96-5 | FA41258 | Biosynth [biosynth.com]

- 26. grokipedia.com [grokipedia.com]

- 27. Benzenesulfonic acid, 4-[2-(4-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:1) | C16H11N2NaO4S | CID 135513128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. chimia.ch [chimia.ch]

Fluorescent Orange Dyes: A Technical Guide to Principles and Mechanisms in Cellular Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles and mechanisms of fluorescent orange dyes, widely used as powerful tools in cellular and molecular biology research. Given the broad and sometimes ambiguous use of the term "Fast Orange" across various industries, this document focuses on two exemplary fluorescent dyes, Acridine Orange and CyTRAK Orange™ , which are highly relevant to life science research and drug development due to their utility in assessing cell viability, apoptosis, cell cycle, and other critical cellular processes.

Introduction to Fluorescent Orange Dyes in Life Sciences

Fluorescent orange dyes are a class of synthetic organic molecules that absorb light in the blue or green region of the electromagnetic spectrum and emit light in the orange region. Their application in life sciences is vast, primarily revolving around their ability to bind to specific cellular components, thereby enabling their visualization and quantification through techniques such as fluorescence microscopy and flow cytometry. These dyes are instrumental in elucidating complex cellular mechanisms, screening for therapeutic compounds, and assessing cytotoxicity.

Acridine Orange: A Metachromatic Dye for Nucleic Acid and Lysosomal Staining

Acridine Orange (AO) is a cell-permeable, cationic, and metachromatic fluorescent dye.[1] Its versatility stems from its ability to differentially stain various cellular components, most notably nucleic acids and acidic organelles, resulting in distinct fluorescent emissions.[1][2]

Principle and Mechanism of Action

The staining mechanism of Acridine Orange is dependent on its concentration and the nature of the biomolecule it binds to.[3]

-

Interaction with Nucleic Acids : AO binds to nucleic acids via two primary modes. It intercalates into the double-stranded DNA (dsDNA) helix as a monomer, which upon excitation with blue light, emits green fluorescence (approximately 525 nm).[4][5] In contrast, it interacts with single-stranded RNA (ssRNA) and, to a lesser extent, single-stranded DNA (ssDNA) through electrostatic interactions, leading to its aggregation. These aggregates emit red-orange fluorescence (approximately 650 nm).[5][6] This differential staining allows for the simultaneous visualization and analysis of DNA and RNA within a cell.[7]

-

Lysosomotropism : As a weakly basic compound, Acridine Orange can traverse biological membranes in its neutral state.[1] It accumulates in acidic compartments within the cell, such as lysosomes and autophagosomes.[1] In these low-pH environments, AO becomes protonated and is consequently trapped, leading to a high local concentration. This results in the formation of AO dimers and oligomers, which exhibit a metachromatic shift to red-orange fluorescence.[1]

The following diagram illustrates the differential staining mechanism of Acridine Orange.

Caption: Mechanism of Acridine Orange differential fluorescence in a live cell.

Quantitative Data

| Property | Value | Reference(s) |

| Excitation Maximum (DNA-bound) | ~500 nm | [4] |

| Emission Maximum (DNA-bound) | ~525 nm (Green) | [4] |

| Excitation Maximum (RNA-bound) | ~460 nm | [6] |

| Emission Maximum (RNA-bound) | ~650 nm (Red) | [6] |

| Molecular Weight | 265.36 g/mol | [8] |

Experimental Protocols

-

Cell Preparation : Culture cells on glass coverslips or chamber slides to the desired confluency.

-

Staining Solution Preparation : Prepare a working solution of Acridine Orange at a concentration of 1-5 µg/mL in phosphate-buffered saline (PBS) or cell culture medium.

-

Staining : Remove the culture medium and wash the cells once with PBS. Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing : Gently wash the cells twice with PBS to remove excess stain.

-

Imaging : Mount the coverslip on a microscope slide with a drop of mounting medium. Visualize the cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence.[7][9]

-

Cell Harvesting : Harvest approximately 1 x 10^6 cells and wash them with PBS.

-

Permeabilization : Resuspend the cell pellet in 0.5 mL of a permeabilization buffer (e.g., 0.1% Triton X-100 in a citrate-phosphate buffer, pH 3.0). Incubate for 1 minute at room temperature.[10]

-

Staining : Add 0.5 mL of a staining solution containing Acridine Orange (e.g., 20 µg/mL in a citrate-phosphate buffer with 0.1 M NaCl, pH 3.8).[10]

-

Analysis : Analyze the cells immediately on a flow cytometer. Excite with a 488 nm laser and collect green fluorescence (e.g., at 530 nm) and red fluorescence (e.g., >600 nm).[2]

The workflow for Acridine Orange staining in flow cytometry is depicted below.

Caption: Workflow for Acridine Orange staining for flow cytometry.

CyTRAK Orange™: A High-Affinity DNA and Cytoplasmic Stain

CyTRAK Orange™ is a cell-permeable anthraquinone (B42736) dye with a high affinity for double-stranded DNA.[] It is suitable for staining both live and fixed cells and offers the advantage of differentially staining the nucleus and cytoplasm.[][12]

Principle and Mechanism of Action

CyTRAK Orange™ readily crosses the plasma membrane of both live and fixed cells. Its primary mechanism of action is the stoichiometric intercalation into double-stranded DNA.[13] This binding results in a strong orange fluorescence within the nucleus. Additionally, the dye weakly stains the cytoplasm, providing a clear demarcation of both cellular compartments.[12] The differential intensity of nuclear versus cytoplasmic staining allows for robust cellular segmentation in high-content imaging applications.[14]

The following diagram illustrates the cellular localization and staining pattern of CyTRAK Orange™.

References

- 1. benchchem.com [benchchem.com]

- 2. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 3. mdpi.com [mdpi.com]

- 4. logosbio.com [logosbio.com]

- 5. intactone.com [intactone.com]

- 6. Acridine orange - Wikipedia [en.wikipedia.org]

- 7. microbenotes.com [microbenotes.com]

- 8. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acridine Orange | MI [microbiology.mlsascp.com]

- 10. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 12. biostatus.com [biostatus.com]

- 13. miltenyibiotec.com [miltenyibiotec.com]

- 14. biostatus.com [biostatus.com]

Understanding the components of a Fast Orange staining solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the composition, preparation, and application of Orange G staining solutions, a critical component in various histological and cytological staining protocols. The information presented is intended to support researchers, scientists, and professionals in drug development in their understanding and utilization of this vital laboratory reagent.

Core Components of Orange G Staining Solutions

Orange G is a synthetic azo dye that serves as an acidic counterstain in numerous polychromatic staining methods.[1][2] Its primary application is in the Papanicolaou (Pap) stain, where it imparts a characteristic orange to yellow color to keratinized elements, cytoplasm, and erythrocytes.[3][4] The most common formulation is the OG-6 solution, a component of the Pap stain.[5][6]

The core components of a typical Orange G staining solution, specifically the OG-6 formulation, are detailed below. The concentrations and specific reagents can vary slightly between different laboratory protocols.

Quantitative Composition of OG-6 Staining Solution

| Component | Concentration/Amount | Purpose | Reference(s) |

| Orange G (C.I. 16230) | 0.5 g | Primary acidic dye that binds to basic proteins like keratin, staining them orange. | [4] |

| 95% or 96% Ethyl Alcohol | 100 mL | Solvent for the dye and other components; aids in cell dehydration. | [4][5] |

| Phosphotungstic Acid | 0.015 g | A mordant that enhances the binding of the dye to tissue components and adjusts the pH of the stain. | [4][6] |

Mechanism of Action: The Basis of Differential Staining

Orange G is an anionic dye that selectively binds to cationic (basic) proteins in the cytoplasm, most notably keratin.[2][7] The acidic nature of the dye, conferred by its sulfonate groups, facilitates the electrostatic interaction with positively charged amino acid residues in proteins under acidic conditions. Phosphotungstic acid acts as a mordant, creating a link between the dye and the tissue, and also helps in the differential extraction of other dyes used in the polychromatic staining sequence, ensuring that Orange G is retained primarily by the intended structures.

Experimental Protocols

The following is a detailed protocol for the Papanicolaou stain, which prominently features the use of an Orange G solution (OG-6).

Papanicolaou Staining Protocol (Standard Method)

This protocol outlines the sequential steps for staining cytological smears.

Reagents and Solutions:

-

Fixative (e.g., 95% Ethanol)

-

Harris or Gill Hematoxylin

-

Scott's Tap Water Substitute (or equivalent bluing agent)

-

Orange G-6 (OG-6) Staining Solution

-

EA-50 or EA-65 Staining Solution

-

Graded concentrations of Ethanol (B145695) (50%, 70%, 80%, 95%, 100%)

-

Xylene

-

Mounting Medium

Procedure:

-

Fixation: Immediately fix the smear in 95% ethanol for a minimum of 15 minutes.[8]

-

Hydration: Rinse in descending grades of alcohol and finally in distilled water.

-

Nuclear Staining: Stain with Harris or Gill Hematoxylin for 1-3 minutes to stain the cell nuclei.[9]

-

Rinsing: Rinse in tap water.

-

Bluing: Dip in Scott's tap water substitute to blue the nuclei.

-

Rinsing: Rinse again in tap water.

-

Dehydration: Dehydrate through ascending grades of alcohol up to 95% ethanol.

-

Cytoplasmic Staining (Orange): Stain with OG-6 solution for 1.5 minutes.[8]

-

Rinsing: Rinse in two changes of 95% ethanol.[8]

-

Cytoplasmic Staining (Polychrome): Stain with EA-50 or EA-65 solution for 2.5 minutes.[8]

-

Dehydration: Dehydrate in two changes of 95% ethanol, followed by two changes of 100% ethanol.

-

Clearing: Clear the slide in two changes of xylene for 2 minutes each.[8]

-

Mounting: Mount with a permanent mounting medium.

Visualizations

Experimental Workflow for Papanicolaou Staining

Caption: Workflow of the Papanicolaou Staining Protocol.

Simplified Representation of Orange G Binding to Keratin

Caption: Interaction between Orange G and Keratin.

References

- 1. Papanicolaou stain - Wikipedia [en.wikipedia.org]

- 2. biocompare.com [biocompare.com]

- 3. Orange G - Wikipedia [en.wikipedia.org]

- 4. biognost.com [biognost.com]

- 5. biognost.com [biognost.com]

- 6. Nuances of the Papanicolaou stain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. microbenotes.com [microbenotes.com]

- 9. Papanicolaou Stain (Pap Stain) Protocol - IHC WORLD [ihcworld.com]

An In-depth Technical Guide to the Spectral Properties and Applications of Acridine Orange for Microscopy

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comprehensive overview of Acridine (B1665455) Orange, a versatile fluorescent dye with distinct spectral properties utilized in various microscopy applications. While the term "Fast Orange" is not standard nomenclature for a specific microscopy dye, Acridine Orange is a prominent orange-emitting fluorophore widely employed in cellular and molecular biology. This document will serve as a technical resource on its properties and use.

Overview of Acridine Orange

Acridine Orange (AO) is a cell-permeable, nucleic acid-selective metachromatic fluorescent dye. Its utility in microscopy stems from its ability to differentially stain DNA and RNA, as well as its accumulation in acidic organelles, leading to distinct fluorescent emissions that can be used to probe cellular processes such as apoptosis and autophagy.

Spectral Properties

The fluorescence of Acridine Orange is highly dependent on its interaction with cellular components, particularly nucleic acids. When it intercalates into double-stranded DNA, it emits green fluorescence. Conversely, when it binds to single-stranded nucleic acids (RNA or denatured DNA) through electrostatic interactions, it forms aggregates that emit red-orange fluorescence.[1][2] This differential staining is a key advantage in distinguishing cell populations and observing cellular dynamics.[1][3]

| Property | Value (Bound to dsDNA) | Value (Bound to ssDNA/RNA) | Reference(s) |

| Excitation Maximum | ~500-502 nm | ~460 nm | [4][5] |

| Emission Maximum | ~522-526 nm (Green) | ~650 nm (Red-Orange) | [4][5] |

| Molar Mass | 265.36 g/mol | 265.36 g/mol | [4] |

| Appearance | Orange powder | Orange powder | [4] |

Mechanism of Action and Signaling Pathways

Acridine Orange's primary mechanism involves its interaction with nucleic acids. As a cationic dye, it can freely pass through the membranes of living cells.

-

Interaction with DNA: At low concentrations, Acridine Orange intercalates into the double helix of DNA. In this state, the dye molecules are separated and emit a monomeric green fluorescence.[2]

-

Interaction with RNA: In cellular compartments rich in RNA, such as the cytoplasm and nucleolus, the higher concentration and single-stranded nature of RNA lead to the aggregation of Acridine Orange molecules. These aggregates exhibit a characteristic red-orange fluorescence.[2][4]

-

Lysosomal Staining: Due to its weakly basic nature, Acridine Orange accumulates in acidic organelles like lysosomes. The high concentration within these compartments leads to aggregation and red-orange fluorescence, making it a useful tool for studying lysosomal dynamics and autophagy.

The differential staining of the nucleus (green) and cytoplasm/lysosomes (orange-red) allows for the ratiometric analysis of cellular health. A decrease in the orange-red to green fluorescence intensity ratio can be an indicator of apoptosis, as RNA degradation is an early event in this process.[3]

Experimental Protocols

This protocol is adapted for the detection of microorganisms in smears.

-

Smear Preparation: Prepare a thin smear of the specimen on a clean glass slide and allow it to air dry.

-

Fixation: Fix the smear by flooding the slide with absolute methanol (B129727) for 2 minutes or by heat fixation.[6]

-

Staining: Flood the slide with Acridine Orange staining solution (commercially available or prepared) and let it stand for 2 minutes.[1][6]

-

Rinsing: Gently rinse the slide with tap water and allow it to air dry.[1][6]

-

Microscopy: Examine the slide under a fluorescence microscope with appropriate filters for green and orange-red emission. Bacteria and yeast will fluoresce bright orange against a green-fluorescing or dark background.[6]

This method distinguishes apoptotic cells based on their increased sensitivity to DNA denaturation.[7]

-

Cell Fixation:

-

Wash cells (1x106) in PBS and centrifuge.

-

Resuspend the pellet and fix in 1% paraformaldehyde in PBS on ice for 15 minutes.[7]

-

Centrifuge and resuspend in PBS.

-

Transfer the cell suspension to 70% ethanol (B145695) on ice and incubate for at least 4 hours (can be stored for weeks).[7]

-

-

RNase Treatment:

-

Centrifuge the fixed cells and resuspend the pellet in PBS.

-

Add RNase A solution and incubate at 37°C for 30 minutes to remove RNA.[7]

-

-

DNA Denaturation and Staining:

-

Centrifuge and resuspend the pellet in PBS.

-

Add 0.1 M HCl at room temperature. After 30-45 seconds, add the Acridine Orange staining solution (e.g., 6 µg/ml AO in a citric acid/Na2HPO4 buffer, pH 2.6).[7]

-

-

Analysis:

-

Observe the cells under a fluorescence microscope or analyze by flow cytometry.

-

Non-apoptotic cells will show green fluorescence, while apoptotic cells with denatured DNA will exhibit strong red fluorescence.[7]

-

Applications in Research and Drug Development

-

Microbiology: Rapid detection of bacteria and fungi in clinical specimens.[6] Its sensitivity is often higher than that of the Gram stain.

-

Oncology: Studying apoptosis and cell viability in response to cytotoxic drugs. The change in fluorescence from orange-red to green can be quantified to assess the efficacy of anticancer agents.[3]

-

Cell Biology: Investigating autophagy by visualizing the fusion of autophagosomes with lysosomes (autolysosomes), which accumulate Acridine Orange and fluoresce bright red.

-

Toxicology: Assessing cellular damage and different modes of cell death (apoptosis vs. necrosis) induced by toxic compounds.[3]

Limitations

-

Acridine Orange is a sensitive stain, and results can be influenced by factors such as cell density, dye concentration, and pH. Careful optimization of protocols is crucial.

-

Cellular debris can sometimes fluoresce and interfere with the interpretation of results.[1]

-

The dye's fluorescence can be susceptible to photobleaching, especially under intense illumination.

References

- 1. microbenotes.com [microbenotes.com]

- 2. [PDF] SPECTRAL PROPERTIES OF ACRIDINE ORANGE BOUND TO DNA / RNA | Semantic Scholar [semanticscholar.org]

- 3. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acridine orange - Wikipedia [en.wikipedia.org]

- 5. blog-nanoentek.com [blog-nanoentek.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. emsdiasum.com [emsdiasum.com]

An In-depth Technical Guide to the Safe Handling of "Fast Orange" Powders in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed safety and handling information for two distinct chemical substances often referred to as "Fast Orange" in a laboratory context: Pigment Orange 5 and This compound GC Salt . Due to the potential for ambiguity in naming, it is crucial to verify the specific chemical identity by its CAS number before implementing any safety protocols.

Part 1: Pigment Orange 5

Chemical Identity:

-

Name: Pigment Orange 5

-

Synonyms: 1-(2,4-Dinitrophenylazo)-2-Naphthol, Permanent Orange, D&C Orange No. 17[1]

-

CAS Number: 3468-63-1[1]

-

Molecular Formula: C₁₆H₁₀N₄O₅[1]

-

Appearance: Orange to dark red or light yellow to brown powder/crystal.[2]

Safety and Hazard Information

Pigment Orange 5 is classified as a hazardous substance and requires careful handling to minimize risk.

Table 1: Hazard Identification and Classification for Pigment Orange 5

| Hazard Class | GHS Classification | Precautionary Statements |

| Carcinogenicity | Suspected of causing cancer (Category 2)[2][3] | P201: Obtain special instructions before use.[2] P202: Do not handle until all safety precautions have been read and understood.[2] P281: Use personal protective equipment as required.[3] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects (Category 2)[2][3] | P201, P202, P281[2][3] |

| Skin Sensitization | May cause an allergic skin reaction (Category 1)[2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P272: Contaminated work clothing should not be allowed out of the workplace.[2] |

Table 2: Physical and Chemical Properties of Pigment Orange 5

| Property | Value |

| Melting Point | 306°C (lit.)[2] |

| Boiling Point | 208°C (lit.)[2] |

| Physical State | Solid[2] |

| Appearance | Orange to Dark Red Powder[2] |

Experimental Protocols for Safe Handling

1.2.1 Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).[5]

-

Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, chemical-resistant overalls.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

1.2.2 Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder.

-

Ensure that eyewash stations and safety showers are readily accessible.[4]

1.2.3 Handling and Storage

-

Handling: Avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2] Use non-sparking tools to prevent ignition.[2]

-

Storage: Store in a cool, dry, well-ventilated place away from heat and sources of ignition.[5] Keep containers tightly closed when not in use.

1.2.4 First Aid Measures

-

After Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][6]

-

After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2]

-

After Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[2]

1.2.5 Spill and Disposal Procedures

-

Spill Response:

-

Evacuate personnel from the area.

-

Wear appropriate PPE.

-

Carefully sweep up the spilled powder, avoiding dust generation.

-

Collect the material in a suitable, closed container for disposal.

-

Clean the spill area with a damp cloth.

-

-

Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.

Workflow for Handling Pigment Orange 5

Caption: Workflow for the safe handling of Pigment Orange 5 in a laboratory setting.

Part 2: this compound GC Salt

Chemical Identity:

-

Name: this compound GC Salt

-

Synonyms: 3-Chlorobenzenediazonium; C.I. Azoic Diazo Component 2[7]

-

CAS Number: 17333-84-5[8]

-

Molecular Formula: C₆H₄ClN₂⁺[8]

-

Appearance: Yellowish-orange powder.[8]

Safety and Hazard Information

This compound GC Salt is a chemical used in analytical chemistry and presents its own set of hazards.

Table 3: Hazard Identification for this compound GC Salt

| Hazard | Description |

| Acute Toxicity | Ingestion may cause harm.[8] |

| Skin Irritation | Can be irritating to the skin.[8] |

| Reactivity | Violent explosion on contact with sodium disulfide.[8] Thermal decomposition may release toxic fumes of nitrogen oxides and chloride.[7] |

Table 4: Physical and Chemical Properties of this compound GC Salt

| Property | Value |

| Solubility | Soluble in water.[8] |

| Physical State | Solid Powder[8] |

| Appearance | Yellowish-orange powder[8] |

Experimental Protocols for Safe Handling

2.2.1 Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear suitable protective gloves.

-

Skin and Body Protection: A laboratory coat is required.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.

2.2.2 Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Eyewash stations and safety showers must be readily available.

2.2.3 Handling and Storage

-

Handling: Handle in a well-ventilated place.[7] Avoid contact with skin and eyes.[7] Avoid formation of dust and aerosols.[7]

-

Storage: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[8] Keep the container tightly closed.

2.2.4 First Aid Measures

-

After Inhalation: Move to fresh air and rest.

-

After Skin Contact: Remove contaminated clothing and wash the skin with soap and water.

-

After Eye Contact: Promptly wash eyes with plenty of water while lifting the eyelids. Continue to rinse for at least 15 minutes.

-

After Ingestion: Do NOT induce vomiting. Move the person to fresh air and keep them calm. Seek immediate medical advice.

2.2.5 Spill and Disposal Procedures

-

Spill Response:

-

Avoid direct contact with the spilled material.

-

Wear appropriate PPE.

-

Flush the spillage area with plenty of water.

-

-

Disposal: Dispose of waste and residues in accordance with local authority requirements.

Workflow for Handling this compound GC Salt

Caption: Procedural workflow for the safe laboratory use of this compound GC Salt.

References

- 1. This compound | C16H10N4O5 | CID 18981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Pigment Orange 5 analytical standard 3468-63-1 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. solarimpex.com [solarimpex.com]

- 6. This compound GR SALT - Safety Data Sheet [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Page loading... [wap.guidechem.com]

A Technical Guide to High-Purity Fast Orange (Acid Orange 7) for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Fast Orange, identified primarily as Acid Orange 7 (CAS 633-96-5), for its applications in scientific research and drug development. This document details commercial suppliers, quantitative data, and experimental protocols to facilitate its use in a laboratory setting.

Introduction to High-Purity this compound (Acid Orange 7)

This compound, in the context of high-purity chemical reagents for research, predominantly refers to Acid Orange 7. It is an azo dye known for its utility as a pH indicator and a biological stain.[1][2] While several other compounds are industrially known as "this compound," their applications are primarily in pigments for inks, paints, and plastics, with some available as analytical standards. For biological research, where purity and consistency are paramount, Acid Orange 7 is the most relevant compound.

Acid Orange 7 is valued in research for its water solubility and distinct color change in response to pH variations.[2] It sees use in various biochemical and immunological applications, including as a counterstain in histology and for in vitro toxicology studies.[1][3][4]

Commercial Suppliers and Quantitative Data

A variety of chemical suppliers offer Acid Orange 7 in grades suitable for research, ranging from technical to high-purity and biotechnology grades. The selection of a supplier should be guided by the specific requirements of the intended application, such as purity, formulation, and available documentation like a Certificate of Analysis (CoA).

Table 1: Commercial Suppliers of High-Purity Acid Orange 7

| Supplier | Product Name | Grade | Purity | CAS Number |

| Blue Tiger Scientific | Acid Orange 7 Highly Pure | Biotechnology | High Purity | 633-96-5 |

| Selleck Chemicals | Acid orange 7 | Research Use Only | 98.4% | 633-96-5 |

| TargetMol | Acid orange 7 | Research Use Only | 99.54% | 633-96-5 |

| Tokyo Chemical Industry (TCI) | Acid Orange 7 | >97.0% (HPLC) | >97.0% | 633-96-5 |

| Biosynth | Acid orange 7 | 633-96-5 | ||

| MedChemExpress | Acid orange 7 (Orange II) | 633-96-5 |

Table 2: Physicochemical Properties of Acid Orange 7

| Property | Value | References |

| IUPAC Name | Sodium 4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate | [5] |

| Synonyms | Orange II, 2-naphthol (B1666908) orange, CI 15510, D&C Orange 4 | [5] |

| Molecular Formula | C₁₆H₁₁N₂NaO₄S | [5] |

| Molecular Weight | 350.32 g/mol | [5] |

| Appearance | Orange to red powder | [6] |

| Solubility | Soluble in water, ethanol, methanol. Soluble in DMSO (19 mg/mL). | [2][5] |

| Melting Point | 164 °C | [2] |

| λmax | 482-486 nm (in 0.02M Ammonium Acetate Solution) | [6] |

For researchers requiring a certified reference material, Pigment Orange 5 is available as an analytical standard from suppliers like Sigma-Aldrich.

Table 3: Pigment Orange 5 Analytical Standard

| Supplier | Product Name | Grade | Purity | CAS Number |

| Sigma-Aldrich | Pigment Orange 5 analytical standard | Analytical Standard | ≥98.0% (HPLC) | 3468-63-1 |

Experimental Protocols

Detailed experimental protocols for the use of Acid Orange 7 in biological research are not always readily available from suppliers. The following protocols are based on general laboratory procedures for similar dyes and applications. Optimization for specific cell types or tissues is recommended.

Preparation of Acid Orange 7 Stock Solution

Objective: To prepare a concentrated stock solution of Acid Orange 7 for use in various assays.

Materials:

-

High-purity Acid Orange 7 powder

-

Dimethyl sulfoxide (B87167) (DMSO) or deionized water

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Analytical balance

Protocol:

-

Accurately weigh the desired amount of Acid Orange 7 powder.

-

Dissolve the powder in the appropriate solvent (e.g., DMSO for a 19 mg/mL stock solution).[5] For aqueous solutions, dissolve in deionized water.

-

Vortex thoroughly until the dye is completely dissolved.

-

Store the stock solution at -20°C for long-term storage, protected from light.

Use as a pH Indicator

Objective: To visually determine the pH of a solution.

Materials:

-

Acid Orange 7 indicator solution (e.g., 0.1% w/v in water)

-

Test solution

-

pH buffer standards for comparison

Protocol:

-

Prepare a dilute solution of Acid Orange 7 (e.g., 0.1 g in 100 mL of deionized water).[7]

-

Add a few drops of the indicator solution to the test solution.

-

Observe the color change. Acid Orange 7 is red in acidic solutions and yellow in basic solutions, with a transition range of approximately pH 3.1 to 4.4.[8]

-

Compare the color to solutions with known pH values containing the indicator for a more precise estimation.

General Protocol for Use as a Histological Counterstain

Objective: To provide cytoplasmic and extracellular matrix contrast to a nuclear stain in histological sections.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Nuclear stain (e.g., Hematoxylin)

-

Acid Orange 7 solution (concentration to be optimized, typically 0.1-1% in an acidic aqueous solution)

-

Differentiating solution (e.g., dilute acid or alcohol)

-

Graded alcohols for dehydration

-

Clearing agent (e.g., xylene)

-

Mounting medium

Protocol:

-

Stain the nuclei with a suitable hematoxylin (B73222) solution and rinse.

-

Differentiate and blue the sections as per standard histological procedures.

-

Immerse slides in the Acid Orange 7 counterstain solution for a predetermined time (e.g., 1-5 minutes). The optimal time will depend on the desired staining intensity.

-

Briefly rinse with a weak acid solution (e.g., 1% acetic acid) to remove excess stain and differentiate.

-

Dehydrate the sections through a series of graded alcohols.

-

Clear the sections in xylene or a xylene substitute.

-

Mount with a permanent mounting medium.

Signaling Pathways and Experimental Workflows

While direct involvement of Acid Orange 7 in specific cell signaling pathways is not documented in the available literature, its properties as a pH indicator can be leveraged to study cellular processes that involve pH changes, such as endocytosis and lysosomal function. The acidification of endosomes and the acidic environment of lysosomes are critical for their function, and a pH-sensitive dye could potentially be used to monitor these processes.

Below is a conceptual workflow for assessing lysosomal acidification.

Caption: Conceptual workflow for assessing lysosomal acidification.

The following diagram illustrates the general principle of action for an acid-base indicator like Acid Orange 7.

Caption: Principle of an acid-base indicator.

Conclusion

High-purity Acid Orange 7 is a versatile dye for various applications in research and drug development, including its use as a pH indicator and a biological stain. While detailed, standardized protocols for specific biological assays are not always provided by suppliers, the information and general methods outlined in this guide offer a solid foundation for researchers to develop and optimize their own experimental procedures. The lack of documented direct interaction with specific signaling pathways suggests its primary utility lies in its physicochemical properties as a dye and pH indicator. Further research may uncover more specific applications of this compound in studying cellular processes.

References

- 1. bluetigerscientific.com [bluetigerscientific.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Acid Orange 7 (Highly Pure). Life Science Products [e-lspi.com]

- 4. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Acid Orange 7 633-96-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]

Methodological & Application

Application Notes: Eosin Staining Protocol for Paraffin-Embedded Tissues

Introduction

It is important to clarify that "Fast Orange" is a registered trademark for a brand of industrial hand cleaner and is not a recognized histological stain for paraffin-embedded tissues. This protocol details the use of Eosin, a widely utilized counterstain in histology that imparts shades of orange and pink to cytoplasmic components, collagen, and muscle fibers. When combined with Hematoxylin, which stains cell nuclei blue to purple, the resulting Hematoxylin and Eosin (H&E) stain is the most common and fundamental staining method in histology and histopathology for visualizing tissue morphology.

This application note provides a detailed protocol for Eosin staining (as part of a standard H&E procedure) of formalin-fixed, paraffin-embedded (FFPE) tissue sections. It is intended for researchers, scientists, and drug development professionals who require a reliable method for routine tissue examination.

Principle of the Stain

The H&E stain is a differential staining technique. Hematoxylin is a basic dye that stains acidic (basophilic) structures, such as the cell nucleus containing heterochromatin and the nucleolus, a purplish-blue. Eosin Y is an acidic dye that stains basic (acidophilic or eosinophilic) structures in the cytoplasm and extracellular matrix in varying shades of pink, orange, and red. The combination of these two stains provides excellent differentiation of nuclear and cytoplasmic components, enabling detailed morphological assessment.

Quantitative Data Summary

The following table outlines the typical timings and reagent concentrations for the H&E staining protocol. These may require optimization based on tissue type, fixation method, and desired staining intensity.

| Step | Reagent | Concentration | Incubation Time |

| Deparaffinization | Xylene, Change 1 | 100% | 5-10 minutes |

| Xylene, Change 2 | 100% | 5-10 minutes | |

| Rehydration | Ethanol (B145695), Change 1 | 100% | 3-5 minutes |

| Ethanol, Change 2 | 100% | 3-5 minutes | |

| Ethanol | 95% | 3 minutes | |

| Ethanol | 70% | 3 minutes | |

| Deionized Water | N/A | 5 minutes | |

| Nuclear Staining | Mayer's Hematoxylin | Ready-to-use | 3-5 minutes |

| Differentiation | Acid Alcohol | 0.5-1% HCl in 70% Ethanol | 5-10 seconds |

| Bluing | Scott's Tap Water Substitute or Ammonia (B1221849) Water | Ready-to-use or 0.2% Ammonia | 1-2 minutes |

| Counterstaining | Eosin Y | 0.5-1.0% aqueous or alcoholic | 30 seconds - 2 minutes |

| Dehydration | Ethanol | 95% | 2 minutes |

| Ethanol, Change 1 | 100% | 2 minutes | |

| Ethanol, Change 2 | 100% | 2 minutes | |

| Clearing | Xylene, Change 1 | 100% | 5 minutes |

| Xylene, Change 2 | 100% | 5 minutes |

Experimental Protocol: Hematoxylin and Eosin (H&E) Staining

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections mounted on glass slides.

Materials:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Mayer's Hematoxylin solution

-

Acid Alcohol (1% HCl in 70% Ethanol)

-

Scott's Tap Water Substitute or 0.2% Ammonia Water

-

Eosin Y solution (0.5% in 80% ethanol with a drop of glacial acetic acid)

-

Staining jars

-

Microscope slides with paraffin-embedded tissue sections

-

Coverslips

-

Mounting medium (e.g., DPX)

Procedure:

-

Deparaffinization:

-

Immerse slides in the first change of xylene for 5-10 minutes to dissolve the paraffin (B1166041) wax.[1][2]

-

Transfer slides to a second change of fresh xylene for another 5-10 minutes to ensure complete paraffin removal.[1][2]

-

-

Rehydration:

-

Nuclear Staining with Hematoxylin:

-

Immerse slides in Mayer's Hematoxylin solution for 3-5 minutes.

-

Rinse slides in running tap water for 5 minutes.

-

-

Differentiation:

-

Dip slides in 0.5-1% acid alcohol for 5-10 seconds to remove excess hematoxylin. This step is critical for achieving clear nuclear definition.

-

Immediately rinse slides in running tap water.

-

-

Bluing:

-

Immerse slides in Scott's Tap Water Substitute or 0.2% ammonia water for 1-2 minutes, or until the nuclei turn a crisp blue.

-

Rinse slides in running tap water for 5 minutes.

-

-

Counterstaining with Eosin:

-

Immerse slides in 0.5-1.0% Eosin Y solution for 30 seconds to 2 minutes. Staining time will depend on the desired intensity.

-

Briefly rinse in tap water to remove excess eosin.

-

-

Dehydration:

-

Immerse slides in 95% ethanol for 2 minutes.

-

Transfer to the first change of 100% ethanol for 2 minutes.

-

Transfer to the second change of 100% ethanol for 2 minutes.

-

-

Clearing:

-

Immerse slides in the first change of xylene for 5 minutes.

-

Transfer to a second change of fresh xylene for 5 minutes.

-

-

Mounting:

-

Place a drop of mounting medium onto the tissue section.

-

Carefully lower a coverslip over the tissue, avoiding air bubbles.

-

Allow the mounting medium to dry before microscopic examination.

-

Visualizations

Caption: Experimental workflow for H&E staining of paraffin-embedded tissues.

Caption: Troubleshooting guide for common H&E staining issues.

References

Clarification on "Fast Orange" for Laboratory Applications

It has come to our attention that the term "Fast Orange" is primarily associated with a brand of industrial-grade hand cleaners and is not a chemical reagent intended for research, scientific, or drug development applications. Therefore, creating detailed application notes and protocols for preparing a "working solution" from this compound powder for a scientific audience is not feasible.

The chemical composition of this compound hand cleaners typically includes water, pumice, solvents like d-Limonene, surfactants, and skin conditioners such as lanolin, glycerin, and aloe vera.[1][2][3][4][5] These products are formulated to remove grease, grime, oils, and other tough soils from hands.[3][4][6] They are available in various forms, including lotions, creams, and wipes.[3][7][8]

Given the nature of this product, its use in a laboratory setting for experimental purposes would be inappropriate and could lead to unreliable and non-reproducible results.

Alternative Interpretation: Dyes and Stains

It is possible that the query intended to refer to a laboratory-grade dye or stain with a similar name, such as "Acid Orange" or other orange-colored reagents used in biological and chemical research. For instance, "Acid Orange 56" is a synthetic azo dye used in various staining protocols.[9] Similarly, "Acridine Orange" is a fluorescent dye used for cell cycle studies.[10]

In the interest of providing relevant information, the following sections outline the general procedures for preparing working solutions from a powdered chemical reagent, using a hypothetical orange dye as an example.

Preparation of a Working Solution from a Powdered Reagent (General Protocol)

This protocol provides a general framework for preparing a working solution from a powdered chemical. Researchers should always refer to the specific instructions and safety data sheet (SDS) provided by the manufacturer for the particular reagent being used.

I. Quantitative Data Summary

For any given powdered reagent, the manufacturer's technical data sheet will provide key quantitative information. This data is crucial for accurate solution preparation.

| Property | Example Value (for a hypothetical orange dye) |

| Molecular Weight | 350.3 g/mol |

| Purity/Assay | ≥98% |

| Solubility in Water | 10 mg/mL |

| Recommended Solvent | Deionized Water or Ethanol |

| Storage Temperature | Room Temperature |

II. Experimental Protocol: Preparation of a 1 Molar Stock Solution

This protocol describes the steps to prepare a 1 Molar (M) stock solution of a hypothetical powdered reagent.

Materials:

-

Powdered chemical reagent

-

Appropriate solvent (e.g., deionized water, ethanol)

-

Volumetric flask

-

Beaker

-

Magnetic stirrer and stir bar

-

Spatula

-

Analytical balance

Procedure:

-

Calculate the required mass: To prepare a specific volume of a 1 M solution, use the formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Weigh the powder: Carefully weigh the calculated mass of the powdered reagent using an analytical balance.

-

Dissolve the powder: Add a portion of the solvent to a beaker containing a magnetic stir bar. While stirring, gradually add the weighed powder.

-

Transfer to a volumetric flask: Once the powder is fully dissolved, transfer the solution to a volumetric flask of the desired final volume.

-

Bring to final volume: Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask. Carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the flask.

-

Mix thoroughly: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Store the stock solution in an appropriately labeled container at the recommended temperature.

III. Experimental Workflow: Preparing a Diluted Working Solution

This workflow illustrates the process of diluting a stock solution to a final working concentration.

References

- 1. easternct.edu [easternct.edu]

- 2. This compound Hand Cleaner ingredients (Explained) [incidecoder.com]

- 3. permatex.com [permatex.com]

- 4. fastorangeclean.com [fastorangeclean.com]

- 5. itwcp.de [itwcp.de]

- 6. fastorangeclean.com [fastorangeclean.com]

- 7. gluespec.com [gluespec.com]

- 8. fastorangeclean.com [fastorangeclean.com]

- 9. benchchem.com [benchchem.com]

- 10. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]

Application Notes and Protocols for Keratin Detection Using Orange Dyes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the detection of keratin (B1170402) in tissue samples using orange-colored dyes. While the term "Fast Orange" is not commonly associated with a specific reagent for keratin detection in scientific literature, this document focuses on two relevant and established orange dyes: Orange G for qualitative histological staining and the dye utilized in the Keratin Orange™ Assay for quantitative analysis. Additionally, a brief on Acridine Orange is included for context on fluorescent cellular staining.

Introduction to Keratin Detection with Orange Dyes

Keratins are a family of fibrous structural proteins that are key components of the cytoskeleton in epithelial cells. Their expression and localization are crucial indicators in various fields, including developmental biology, toxicology, and cancer research. Histological and quantitative detection of keratin is therefore of significant interest. Orange G is an acidic dye that effectively stains basic proteins like keratin, making it a valuable tool for visualizing these structures in tissue sections.[1][2] For quantitative measurements, specific assay kits are available that utilize an orange dye for the colorimetric determination of keratin concentration.

Qualitative Keratin Detection in Tissue Samples with Orange G

Orange G is a synthetic azo dye used extensively in histology for staining keratin and cytoplasm in various staining protocols, most notably the Papanicolaou stain.[2][3][4] Its small molecular size allows for excellent penetration into tissues.[1] In an acidic environment, Orange G binds to the basic amino acid residues in proteins like keratin, resulting in a vibrant orange coloration.[1][3]

Principle of Orange G Staining

Orange G is an acid dye. In an acidic solution, it carries a net negative charge and binds to positively charged sites on proteins, such as the amino groups of lysine (B10760008) and arginine residues, which are abundant in keratin. This electrostatic interaction results in the selective staining of these protein structures.

Experimental Protocol: Orange G Staining for Keratin in Paraffin-Embedded Tissue Sections

This protocol outlines the steps for staining keratin in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

2.2.1. Materials and Reagents

| Reagent | Concentration/Grade |

| Orange G powder | Certified |

| 96% Ethanol | Laboratory Grade |

| Phosphotungstic acid | ACS Grade |

| Xylene | Histological Grade |

| Ethanol (Absolute, 95%, 70%) | Laboratory Grade |

| Hematoxylin (B73222) (e.g., Mayer's) | For counterstaining |

| Mounting medium | Permanent, compatible with xylene |

2.2.2. Preparation of Staining Solution

A common formulation for an Orange G staining solution is as follows:[4]

| Component | Amount |

| Orange G | 0.5 g |

| 96% Ethanol | 100 ml |

| Phosphotungstic acid | 0.015 g |

To prepare, dissolve the Orange G in the ethanol, then add the phosphotungstic acid while stirring until it is fully dissolved. Filter the solution before use.[4]

2.2.3. Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 changes, 5 minutes each.

-

Immerse in 100% ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% ethanol: 1 change, 3 minutes.

-

Immerse in 70% ethanol: 1 change, 3 minutes.

-

Rinse in running tap water.

-

-

Nuclear Counterstaining (Optional but Recommended):

-

Immerse in Mayer's hematoxylin for 3-5 minutes.

-

Wash in running tap water until the water runs clear.

-

"Blue" the sections in Scott's tap water substitute or a dilute alkaline solution.

-

Wash in running tap water.

-

-

Orange G Staining:

-

Immerse slides in the prepared Orange G solution for 1-2 minutes.

-

-

Dehydration and Clearing:

-

Immerse in 95% ethanol: 3 changes, 1 minute each.

-

Immerse in 100% ethanol: 3 changes, 1 minute each.

-

Immerse in xylene: 2 changes, 3 minutes each.

-

-

Mounting:

-

Apply a drop of permanent mounting medium to the tissue section and coverslip.

-

2.2.4. Expected Results

-

Nuclei: Blue/Purple (if counterstained with hematoxylin)[3]

-

Cytoplasm: Varying shades of orange

Workflow for Orange G Staining

Caption: Workflow for Orange G staining of tissue sections.

Quantitative Keratin Detection using Keratin Orange™ Assay

The Keratin Orange™ assay is a dye-binding method for the quantitative analysis of α-keratin.[5] This assay is suitable for solubilized samples, such as hair or tissue homogenates, rather than for in situ visualization. The dye reagent in the kit contains Orange G, which specifically binds to keratin under the defined assay conditions.[5]

Principle of the Keratin Orange™ Assay

The assay involves the solubilization of keratin from the sample, followed by an incubation with a specific dye reagent (Orange G). The keratin-dye complex is then precipitated, and the unbound dye is washed away. The bound dye is then released and measured colorimetrically at 480 nm. The amount of dye is directly proportional to the amount of keratin in the sample.[5]

Experimental Protocol: Keratin Orange™ Assay

This protocol is adapted from the manufacturer's instructions for hair samples and can be modified for tissue homogenates.[5]

3.2.1. Materials and Reagents

| Component | Description |

| Dye Reagent | Contains Orange G in H2O |

| Digestion Buffer | 100mM sodium hydrogen carbonate, 1% sodium thioglycolate, pH 11.5 |

| Reference Standard | Keratin solution (e.g., 5.0 mg/ml) |

| 1M HCl | For neutralization |

| Saturated Ammonium (B1175870) Sulphate | For precipitation |

3.2.2. Assay Procedure

-

Sample Solubilization: